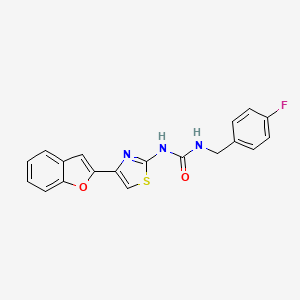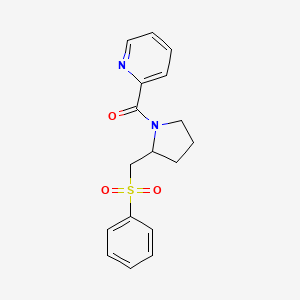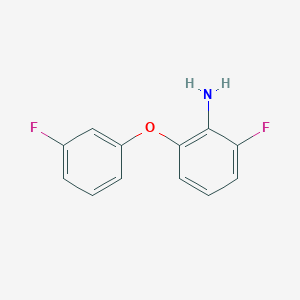![molecular formula C19H16ClN3O B2382345 2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1043162-37-3](/img/structure/B2382345.png)
2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole derivatives, such as the one you’re interested in, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The parent structure of pyrazoles can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .Physical and Chemical Properties Analysis
A significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .Wissenschaftliche Forschungsanwendungen
Intermolecular Interactions and Structural Analysis
The compound 2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide, along with its derivatives, has been studied for its intermolecular interactions, showcasing the synthesis and spectroscopic characterization of antipyrine derivatives. These compounds exhibit significant intermolecular hydrogen bonding and π-interactions, which are crucial for their stabilization and structural integrity. The analysis includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand the compounds' solid-state structures and their interactions at the molecular level (Saeed et al., 2020).
Antitumor Activity
Research has also explored the compound's derivatives for potential antitumor applications. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, offering a promising avenue for developing potent antitumor agents. The design and synthesis of these derivatives aim at creating biologically stable compounds with excellent in vivo inhibitory effects on tumor growth, highlighting the potential of such compounds in cancer therapy (Yoshida et al., 2005).
Antimicrobial and Antitubercular Activities
The synthesis and biological evaluation of novel series integrating the this compound structure have been reported to show antimicrobial and antitubercular activities. These studies involve the synthesis of various derivatives and their screening against pathogenic bacteria and Mycobacterium tuberculosis, offering insights into their potential as antimicrobial and antitubercular agents. The results indicate some compounds within these series exhibit promising activities, suggesting their further exploration for therapeutic applications (Nayak et al., 2016).
Synthesis and Characterization for Antimicrobial Screening
Further research includes the synthesis, characterization, and in vitro antimicrobial screening of novel series of derivatives. These studies aim to identify compounds with effective antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. The synthesis process and structural analysis through spectral studies pave the way for developing new antimicrobial agents (Idrees et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Given the wide range of pharmacological activities of pyrazole derivatives, they continue to attract the attention of many researchers to study their skeleton chemically and biologically . Future research may focus on developing new synthesis methods and exploring further pharmacological properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMYKTPSQBAQCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-Cyanoethyl)-N-methyl-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2382264.png)




![3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2382273.png)


![2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2382276.png)




![2-[3-(4-methoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2382283.png)
